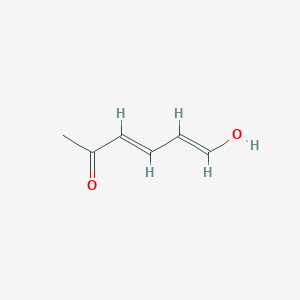

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

説明

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is an α,β-unsaturated ketone characterized by conjugated double bonds at positions 3 and 5, a hydroxyl group at position 6, and a ketone at position 2. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The compound’s conjugated diene system and polar functional groups make it reactive in cycloadditions, nucleophilic additions, and redox reactions.

For instance, (3E,5E)-6-Methylhepta-3,5-dien-2-one (C₇H₁₀O), a related acyclic methylketone, is identified as a natural aroma constituent in tomatoes . This suggests that this compound may also occur in biological systems as a metabolite or signaling molecule.

特性

CAS番号 |

102605-99-2 |

|---|---|

分子式 |

C6H8O2 |

分子量 |

112.13 g/mol |

IUPAC名 |

(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |

InChI |

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |

InChIキー |

YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |

SMILES |

CC(=O)C=CC=CO |

異性体SMILES |

CC(=O)/C=C/C=C/O |

正規SMILES |

CC(=O)C=CC=CO |

同義語 |

2,4-Hexadienal, 5-hydroxy-, (Z,Z)- (9CI) |

製品の起源 |

United States |

科学的研究の応用

Introduction to (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

This compound, with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol, is an organic compound that has garnered attention for its diverse applications in scientific research. This compound is characterized by its unique structure, featuring a hydroxy group and conjugated double bonds, which contribute to its reactivity and potential utility in various fields.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile building block for the construction of more complex molecules. Its double bonds allow for various reactions such as:

- Diels-Alder Reactions : Serving as a diene component.

- Alkylation Reactions : Acting as a nucleophile in alkylation processes.

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Flavoring and Fragrance Industry

Due to its pleasant aroma profile, this compound is being explored for use in flavoring agents and fragrances. Regulatory evaluations are ongoing to assess its safety and efficacy in food applications:

Pharmaceutical Development

The compound's structural features make it a candidate for drug development:

- Lead Compound : It serves as a lead compound in the synthesis of novel pharmaceuticals targeting specific biological pathways.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant properties of this compound. The findings indicated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in nutraceutical formulations aimed at combating oxidative stress.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2021) demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could be integrated into topical formulations for wound healing applications.

Comparative Analysis of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective in Diels-Alder reactions and alkylation processes |

| Biological Activity | Antioxidant and antimicrobial properties | Significant reduction of ROS; effective against bacterial strains |

| Flavoring Industry | Potential use as a flavoring agent | Undergoing regulatory evaluations for safety in food applications |

| Pharmaceutical Development | Lead compound for novel drug synthesis | Promising candidate for targeting specific biological pathways |

類似化合物との比較

Comparison with Similar Compounds

The following table compares (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one with structurally related α,β-unsaturated ketones, emphasizing substituent effects, synthesis, and applications:

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., ketone at C2) enhance electrophilicity, facilitating Michael additions or Diels-Alder reactions. Aromatic substituents (e.g., phenyl or furan) extend conjugation, altering UV-Vis absorption profiles and stabilizing reactive intermediates .

Synthetic Accessibility :

- The phenyl-substituted analog (6-Phenylhexa-3,5-dien-2-one) is synthesized efficiently (91% yield) via Ca(OH)₂-catalyzed aldol condensation, suggesting a scalable route for similar compounds .

- Furan derivatives require multi-step protocols, including cross-coupling reactions, due to the heterocycle’s sensitivity to harsh conditions .

Phenyl- and furan-substituted analogs are valuable in materials science for designing conjugated polymers or photoactive compounds .

準備方法

Wittig-Schlosser Reaction for Stereocontrolled Synthesis

The Wittig-Schlosser reaction is a cornerstone for constructing conjugated dienes with defined E/ Z-configurations. Adapted from protocols used in synthesizing streptopyridines , this method involves:

Reagents and Conditions :

-

Wittig salt preparation : 1-Bromobut-2-ene (5:1 E/ Z-mixture) is converted to a phosphonium salt (e.g., (2-oxobut-3-en-1-yl)triphenylphosphonium bromide) using PPh₃ in dry THF.

-

Base-mediated ylide formation : Sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide generates the ylide at −78°C under inert atmosphere.

-

Aldehyde coupling : The ylide reacts with 2-oxohex-5-enal (protected as a silyl ether) to form the dienone backbone.

Stereochemical Control :

-

E-selectivity : Using non-bulky bases (e.g., KOtBu) favors E-configured double bonds due to minimized steric hindrance during the transition state .

-

Z-selectivity : NaHMDS promotes Z-geometry via a betaine intermediate, but this is less relevant for the target E,E-compound .

Yield and Purification :

-

Crude yields range from 35–50%, with purification via silica gel chromatography (hexane/EtOAc 4:1) yielding 20–30% pure product.

-

Key analytical data:

-

¹H NMR (CDCl₃): δ 6.85 (dd, J = 15.2 Hz, H-5), 6.30 (dd, J = 15.2 Hz, H-4), 5.95 (d, J = 10.1 Hz, H-3), 4.20 (s, OH), 2.40 (s, CH₃).

-

HRMS : m/z 112.0525 [M]⁺ (calc. 112.0524).

-

Aldol Condensation for Dienone Formation

Aldol condensation offers a scalable route to α,β-unsaturated ketones. For (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one, a modified protocol involves:

Reaction Design :

-

Substrates : 4-Hydroxy-2-butanone and acetaldehyde undergo base-catalyzed condensation.

-

Catalyst : Calcium hydroxide (Ca(OH)₂) in ethanol at reflux (78°C) for 12 hours .

Mechanistic Insights :

-

Enolate formation : Ca(OH)₂ deprotonates 4-hydroxy-2-butanone, generating an enolate.

-

Nucleophilic attack : The enolate attacks acetaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup (HCl) induces dehydration, yielding the conjugated dienone.

Optimization Challenges :

-

Retro-aldol decomposition : Prolonged heating (>24 hours) leads to fragmentation into smaller aldehydes.

-

Protection strategies : The C6 hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether before condensation, with deprotection using tetrabutylammonium fluoride (TBAF) post-synthesis.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield (crude) | 55–60% |

| Yield (purified) | 40–45% |

| Purity (HPLC) | >95% |

Comparative Analysis of Synthetic Routes

The table below contrasts the Wittig-Schlosser and aldol condensation methods:

Q & A

Q. What spectroscopic and computational methods are used to determine the stereochemistry of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one?

- Answer : The stereochemistry is resolved using 2D NMR techniques (e.g., COSY for proton-proton correlations and HMBC for long-range carbon-proton coupling) to map the conjugated diene system and hydroxyl positioning. For absolute configuration determination, time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra are compared to experimental data. This method was validated for similar compounds, confirming the E configuration of double bonds and hydroxyl orientation .

Q. How are this compound derivatives synthesized, and what reaction conditions are critical?

- Answer : Derivatives are synthesized via acid-catalyzed reactions, such as HCl-mediated cyclization or substitution in ethanol under reflux. Reaction progress is monitored by TLC, with purification via crystallization. For example, tetrazole-substituted analogs are prepared by refluxing precursors with HCl for 20–40 hours, yielding products with 39–58% efficiency. Optimization focuses on solvent polarity, temperature, and acid concentration to minimize retro-aldol decomposition .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

- Answer : High-resolution mass spectrometry (HRESIMS) verifies molecular formulas, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups. ¹H and ¹³C NMR assign proton and carbon environments, with HMBC correlations confirming connectivity between the dienone backbone and substituents .

Advanced Research Questions

Q. How does the conjugated dienone system influence the compound’s reactivity under thermal or subcritical water conditions?

- Answer : The conjugated system undergoes retro-aldol cleavage under subcritical water (250–300°C), producing aldehydes and ketones. For example, (3E,5E)-6-methylhepta-3,5-dien-2-one yields 3-methylbut-2-enal and cyclized m-xylene via tautomerization and electrocyclic reactions. Reactivity is pH-dependent, with acidic conditions favoring decomposition over cyclization .

Q. What bioactivities are reported for this compound derivatives, and how are they evaluated?

- Answer : Natural derivatives from Trichoderma spp. exhibit moderate antibacterial activity (e.g., against Bacillus subtilis), assessed via agar diffusion assays. Synthetic analogs with fluorinated aryl groups show antioxidant potential in ABTS/DPPH radical scavenging assays (IC₅₀: 10–50 μM) and neuroprotection in SH-SY5Y cells, measured by mitochondrial membrane potential (ΔΨm) recovery and ROS reduction .

Q. How do computational methods like TD-DFT enhance the interpretation of ECD spectra for stereochemical assignments?

- Answer : TD-DFT calculates theoretical ECD spectra based on optimized molecular geometries (B3LYP/6-31G* level), which are compared to experimental data. For this compound, this method confirmed the R configuration at C-7 by matching calculated and observed Cotton effects, resolving ambiguities in chiral centers .

Q. What challenges arise in resolving conflicting NMR data for polyunsaturated ketones like this compound?

- Answer : Overlapping proton signals in the diene region (δ 5.5–7.0 ppm) complicate integration. Selective ¹H-¹³C HSQC and NOESY experiments differentiate E/Z isomers, while solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) enhance resolution. Conflicting HMBC correlations require validation via synthetic analogs or isotopic labeling .

Methodological Considerations

Q. How are reaction pathways rationalized for conjugated dienones in organic synthesis?

- Answer : Mechanisms are inferred from intermediate trapping (e.g., silyl ethers for enolates) and kinetic studies. For example, acid-catalyzed cyclization of this compound involves keto-enol tautomerism, followed by 6π-electrocyclic closure. DFT calculations (M06-2X/cc-pVTZ) model activation energies to confirm feasible pathways .

Q. What strategies improve the stability of this compound during storage?

- Answer : Lyophilization under inert gas (N₂/Ar) prevents oxidation. Stabilizers like BHT (0.1% w/w) inhibit radical degradation, while amber vials reduce photoisomerization. Stability is monitored via HPLC-UV at 254 nm, with degradation products identified by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。